molecular formula C19H22N4O B2598949 4-Cyclopropyl-6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidine CAS No. 2415585-28-1

4-Cyclopropyl-6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidine

Cat. No.: B2598949
CAS No.: 2415585-28-1
M. Wt: 322.412
InChI Key: MBBCQXQCJNNXCG-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclopropyl group and a piperazine moiety

Properties

IUPAC Name

(6-cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-14-3-2-4-16(11-14)22-7-9-23(10-8-22)19(24)18-12-17(15-5-6-15)20-13-21-18/h2-4,11-13,15H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBCQXQCJNNXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Cyclopropyl-6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Could be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

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